2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole

Environmental fate Aquatic toxicology Metabolite residue monitoring

Researchers tracking trifluralin environmental fate require the exact N¹-propylated benzimidazole metabolite TP1 (CAS 55702-44-8) for accurate quantification; the 1-unsubstituted photolysis analog (CAS 51026-15-4) is not an analytical surrogate due to distinct GC retention times and mass spectral fragmentation (m/z 301.134 [M⁺]). - Enables quantification at CCα 0.05 μg kg⁻¹ for aquaculture residue monitoring compliance. - Confirms cyclization pathway utilization in soil microbial degradation studies. - Calibrates minor photolysis product mass balance (distinct from dominant ~80% 1-H analog). Supplied as a characterized reference material for benzimidazole SAR and forensic metabolite tracing.

Molecular Formula C13H14F3N3O2
Molecular Weight 301.26 g/mol
CAS No. 55702-44-8
Cat. No. B13418010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole
CAS55702-44-8
Molecular FormulaC13H14F3N3O2
Molecular Weight301.26 g/mol
Structural Identifiers
SMILESCCCN1C(=NC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])CC
InChIInChI=1S/C13H14F3N3O2/c1-3-5-18-11(4-2)17-9-6-8(13(14,15)16)7-10(12(9)18)19(20)21/h6-7H,3-5H2,1-2H3
InChIKeyNBCHQZJRNHOSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole: Overview and Procurement


2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-1H-benzimidazole (CAS 55702-44-8; molecular formula C₁₃H₁₄F₃N₃O₂; MW 301.26 g/mol) is a fully substituted benzimidazole bearing a 7-nitro group, 5-trifluoromethyl group, 1-propyl chain, and 2-ethyl chain [1]. This compound is a recognized microbial and photochemical transformation product of the dinitroaniline herbicide trifluralin, identified via GC-MS in soil bacterial degradation studies and in aquatic organism residue monitoring [2][3]. It falls within the broader class of 5-trifluoromethyl-7-nitrobenzimidazoles disclosed in US Patent 3,954,788 as intermediates for herbicide preparation [4]. Unlike the more abundant 1-unsubstituted photolysis analog (2-ethyl-7-nitro-5-trifluoromethylbenzimidazole), this N¹-propylated derivative possesses a distinct substitution pattern that alters its chromatographic retention, mass spectral fingerprint, and environmental fate profile, making it an essential reference standard for trifluralin metabolite tracking and benzimidazole structure-activity relationship (SAR) studies.

Why the 1-Unsubstituted Analog Cannot Substitute


Within the 5-trifluoromethyl-7-nitrobenzimidazole family, the presence or absence of N¹-alkylation fundamentally alters physicochemical properties, chromatographic behavior, and environmental partitioning. The 1-unsubstituted analog (2-ethyl-7-nitro-5-trifluoromethylbenzimidazole, CAS 51026-15-4) dominates photolysis under alkaline conditions, representing approximately 80% of products within 24 h [1], whereas the N¹-propylated derivative (the target compound) arises preferentially through microbial cyclization pathways [2]. These two compounds are not analytical surrogates for one another: they exhibit distinct GC retention times, different mass spectral fragmentation patterns (including diagnostic m/z 301.134 [M⁺] for the target vs. a lower-mass molecular ion for the 1-H analog), and divergent log P values that affect extraction recovery from environmental matrices. In shrimp residue monitoring studies, the target compound (designated TP1) was quantified alongside a separate dealkylated amine metabolite (TP2), with each transformation product displaying unique persistence kinetics — TP1 residues remained detectable for up to 4 withdrawal days versus 24 days for TP2 [3]. For researchers conducting trifluralin environmental fate assessment, forensic metabolite tracing, or benzimidazole SAR studies, procurement of the exact N¹-propyl-2-ethyl substitution pattern is non-negotiable.

Quantitative Differentiation Evidence


Detection Sensitivity in Shrimp Tissue vs. Parent Trifluralin

In a controlled 72-h exposure study of juvenile Pacific white shrimp (Litopenaeus vannamei) to trifluralin at 0.1 and 0.01 mg L⁻¹, the target compound (designated transformation product TP1) was quantified in shrimp tissue alongside parent trifluralin and a second metabolite (TP2). The highest measured concentration of the target compound was 14 μg kg⁻¹, compared to 120 μg kg⁻¹ for parent trifluralin — an approximate 8.6-fold lower tissue accumulation. Critically, the analytical detection capability (CCα) for the target compound was 0.05 μg kg⁻¹, representing a 5-fold improvement in sensitivity over the parent trifluralin CCα of 0.25 μg kg⁻¹ [1]. This differential detection sensitivity establishes the compound as a more analytically accessible biomarker for low-level trifluralin exposure assessment.

Environmental fate Aquatic toxicology Metabolite residue monitoring

Photochemical Pathway Branching vs. 1-Unsubstituted Analog

Under alkaline aqueous photolysis conditions (sunlight wavelengths), the 1-unsubstituted analog 2-ethyl-7-nitro-5-trifluoromethylbenzimidazole dominates the product mixture, representing approximately 80% of total photolysis products within 24 h [1]. In contrast, the N¹-propylated target compound (2-ethyl-7-nitro-1-propyl-5-trifluoromethyl-1H-benzimidazole) and its dihydroxy-benzimidazoline derivative are formed as minor, highly polar products that are thermally labile and susceptible to further photodegradation [1]. This quantifies a fundamental reactivity difference: N¹-alkylation dramatically shifts the photochemical pathway away from benzimidazole cyclization toward alternative routes. The pseudo-first-order rate constants and branching ratios for these competing pathways were further characterized by Tagle et al. (2005) in water and acetonitrile [2].

Photodegradation Environmental photochemistry Metabolite pathway analysis

Bacterial Degradation Profile vs. Alternative Metabolites

In a soil bacterial degradation study using two isolated strains (Alcaligenes sp. T-a and Moraxella sp. T-b), the target compound was identified by GC-MS as one of six distinct trifluralin metabolites alongside the reduced analog 7-amino-2-ethyl-1-propyl-5-(trifluoromethyl)-benzimidazole [1]. Strain T-b achieved 95% degradation of parent trifluralin within 28 days, compared to only 20% by strain T-a, establishing a quantitative range for the biological conditions under which this benzimidazole metabolite is produced. The co-occurrence of the 7-nitro (target) and 7-amino (reduced) benzimidazole pair provides a direct internal comparator: the nitro-to-amine reduction step represents a subsequent metabolic transformation that consumes the target compound, making its net accumulation dependent on the relative rates of cyclization versus nitro-reduction in a given microbial consortium.

Microbial degradation Soil microbiology Bioremediation

Lipophilicity and Physicochemical Descriptors

The computed XLogP3-AA value for the target compound is 3.8, as recorded in PubChem [1]. This reflects the contribution of the N¹-propyl group, which increases lipophilicity relative to the 1-unsubstituted analog. In comparison, parent trifluralin exhibits a substantially higher log P (approximately 5.3), consistent with its dinitroaniline structure lacking the polar imidazole ring [2]. The target compound occupies an intermediate lipophilicity space: more polar than trifluralin but more lipophilic than the 1-H benzimidazole analog. Additional computed properties include: 0 hydrogen bond donors, 6 hydrogen bond acceptors, 3 rotatable bonds, and an exact mass of 301.10381118 Da. Density is reported as 1.38 g/cm³ with a boiling point of 398.2 °C at 760 mmHg and flash point of 194.6 °C .

Lipophilicity QSAR Environmental partitioning

Diagnostic GC-MS Mass Spectral Fingerprint

The NIST-referenced electron ionization (EI) mass spectrum of the target compound provides a unique diagnostic fingerprint: molecular ion m/z 301.134 (M⁺), with characteristic fragment ions at m/z 302.143, 282.140, 272.098, 258.078, 243.087/244.094 (doublet), 212.077/213.083 (doublet), 159.043, and 145.037 [1]. This fragmentation pattern differs fundamentally from the 1-unsubstituted analog, which lacks the propyl-related fragments and exhibits a distinct molecular ion. In photocatalytic degradation studies, this compound elutes at retention index 11.0 on the specified GC column system, enabling chromatographic resolution from co-occurring trifluralin transformation products [1]. The base peak and key fragment ratios serve as confirmatory ions for selected ion monitoring (SIM) or MS/MS methods in complex environmental matrices.

Mass spectrometry Analytical chemistry Environmental monitoring

Procurement-Driven Application Scenarios


Certified Reference Standard for Aquatic Food Safety Monitoring

Regulatory and contract-research laboratories conducting LC-MS/MS or GC-MS residue monitoring of trifluralin in aquaculture products (shrimp, fish) require the target compound as a certified analytical reference standard for TP1 (transformation product 1). The validated CCα of 0.05 μg kg⁻¹ [1] and the distinct mass spectral signature at m/z 301.134 enable accurate quantification at sub-regulatory levels, supporting compliance with maximum residue limit (MRL) enforcement where metabolite inclusion is mandated. The compound's 4-day detection window in shrimp tissue [1] defines the relevant post-exposure sampling interval for metabolite-based monitoring programs.

Photochemical Pathway Tracer in Environmental Fate Studies

Environmental photochemistry laboratories investigating the branching ratio between N-dealkylation and cyclization pathways of dinitroaniline herbicides require the N¹-propylated benzimidazole standard to calibrate GC-MS quantification of the minor cyclization product that retains the propyl substituent. The Leitis & Crosby (1974) study [2] established that the 1-unsubstituted analog dominates (~80%) at alkaline pH, while the N¹-propyl derivative forms through a distinct pathway; accurate measurement of this minor product is essential for calculating complete photochemical mass balances and validating computational degradation models.

Microbial Degradation Biomarker for Soil Bioremediation

Soil microbiology and bioremediation research groups use the target compound as a pathway-specific biomarker to distinguish cyclization-mediated trifluralin degradation from alternative routes (nitro reduction, oxidative dealkylation, hydroxylation) [3]. Because only two of six identified bacterial metabolites are benzimidazole-type compounds, detection of this specific N¹-propylated derivative confirms active cyclization pathway utilization by the microbial consortium, enabling quantitative assessment of bioremediation strategy effectiveness across different soil types, inoculum compositions, and environmental conditions.

Benzimidazole SAR Intermediate for Herbicide Lead Optimization

Agrochemical discovery teams working within the 5-trifluoromethyl-7-nitrobenzimidazole scaffold, as disclosed in US Patent 3,954,788 [4], utilize this compound as a characterized reference point for SAR exploration. The defined 1-propyl / 2-ethyl / 7-nitro / 5-CF₃ substitution pattern, combined with its known XLogP3 of 3.8 [5], provides a baseline for systematic variation — for example, replacing the 7-nitro with amino to generate the reduced analog, or modifying the N¹-alkyl chain length to tune lipophilicity — while maintaining the core scaffold recognized in the patent literature as a herbicide intermediate.

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